molecular formula C19H15NO4 B2993032 Ethyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)benzoate CAS No. 497061-07-1

Ethyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)benzoate

Cat. No. B2993032
CAS RN: 497061-07-1
M. Wt: 321.332
InChI Key: IDDGRSPZFRJAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. This could be due to the compound’s specific use in research and the potential proprietary nature of this information .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 321.332. Other properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis of novel compounds through the manipulation of ethyl- and methyl-N-benzoyl-3-aminobutanoates has been explored, demonstrating methods to achieve enantiomerically pure derivatives for potential therapeutic applications (Seebach & Estermann, 1987).
  • Research into hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates reveals insights into one-, two-, and three-dimensional frameworks, highlighting the compound's relevance in structural chemistry (Portilla et al., 2007).
  • Studies on the synthesis of new ureido sugars as derivatives of 2-amino-2-deoxy-D-glucose and amino acids present a pathway to create biologically relevant compounds (Piekarska‐Bartoszewicz & Tcmeriusz, 1993).

Photodiode and Optical Applications

  • Investigations into Schiff base compounds derived from ethyl-4-amino benzoate have revealed their potential in optical nonlinear properties, suggesting applications in photodiodes and optical limiters (Abdullmajed et al., 2021).

Anti-Juvenile Hormone Activity

  • The development of novel anti-juvenile hormone agents shows significant potential in controlling pest populations, with ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate demonstrating promising results in inducing precocious metamorphosis in larval stages of certain insects (Ishiguro et al., 2003).

Novel Compounds with Potential Applications

  • The synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate highlights advancements in chemical synthesis technologies, offering a stable, high-yield process for industrial production (Qiao-yun, 2012).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. This could be due to the compound’s specific use in research and the potential proprietary nature of this information .

Safety and Hazards

This compound is not intended for human or veterinary use. It is primarily used for research purposes. The specific safety and hazard information is not provided in the search results .

Future Directions

The future directions for the use of this compound are not provided in the search results. This could be due to the compound’s specific use in research and the potential proprietary nature of this information .

properties

IUPAC Name

ethyl 3-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-2-24-19(23)12-6-5-7-13(10-12)20-11-16-17(21)14-8-3-4-9-15(14)18(16)22/h3-11,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAPUHWAECKICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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